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Cat. No.: B12370485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of EGFR-IN-101, a potent and

selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document details the

chemical structure, physicochemical properties, and biological activity of EGFR-IN-101, with a

focus on its inhibitory effects against clinically relevant EGFR mutations. Detailed experimental

protocols for key biological assays and a plausible synthetic route are provided to facilitate

further research and development. Additionally, this guide includes visualizations of the EGFR

signaling pathway and a representative preclinical drug discovery workflow to contextualize the

development and application of EGFR inhibitors like EGFR-IN-101.

Introduction to EGFR-IN-101
EGFR-IN-101, also known as N-(3-((6-((3-(trifluoromethyl)phenyl)amino)pyrimidin-4-

yl)amino)phenyl)cyclopropanecarboxamide, is a small molecule inhibitor of the Epidermal

Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a critical signaling protein that, when

dysregulated through mutation or overexpression, is a key driver in the development and

progression of various cancers, most notably non-small cell lung cancer (NSCLC). EGFR-IN-
101 exhibits potent inhibitory activity against specific EGFR mutants, including those that

confer resistance to earlier-generation EGFR inhibitors.

Chemical Structure and Properties
Chemical Structure
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The chemical structure of EGFR-IN-101 is characterized by a 2,4-dianilinopyrimidine core, a

feature common to many ATP-competitive kinase inhibitors.

Figure 1: 2D Chemical Structure of EGFR-IN-101

Chemical Identifiers
A comprehensive list of chemical identifiers for EGFR-IN-101 is provided in the table below for

unambiguous identification and cross-referencing in chemical databases.

Identifier Value

IUPAC Name

N-(3-((6-((3-

(trifluoromethyl)phenyl)amino)pyrimidin-4-

yl)amino)phenyl)cyclopropanecarboxamide[1]

CAS Number 879127-07-8[1]

Molecular Formula C₂₁H₁₈F₃N₅O[1]

SMILES
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(

=C3)NC4=CC=CC(=C4)C(F)(F)F[1]

InChI

InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-

4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-

6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-

8H2,(H,29,30)(H2,25,26,27,28)[1]

InChIKey YOHYSYJDKVYCJI-UHFFFAOYSA-N[1]

Physicochemical Properties
The key physicochemical properties of EGFR-IN-101 are summarized in the following table.

These properties are crucial for understanding its drug-like characteristics, including

absorption, distribution, metabolism, and excretion (ADME).
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Property Value Source

Molecular Weight 413.4 g/mol PubChem[1]

XLogP3 4.5 PubChem (Calculated)[1]

Hydrogen Bond Donors 3 PubChem (Calculated)

Hydrogen Bond Acceptors 5 PubChem (Calculated)

Rotatable Bond Count 5 PubChem (Calculated)

Solubility

DMF: 25 mg/ml; DMSO: 20

mg/ml; DMSO:PBS (pH 7.2)

(1:3): 0.25 mg/ml; Ethanol: 0.2

mg/ml

Cayman Chemical[2]

Biological Activity
EGFR-IN-101 is a potent inhibitor of EGFR, demonstrating high affinity for the ATP-binding site

of the kinase domain. Its inhibitory activity has been characterized against both wild-type and

mutant forms of EGFR.

Kinase Inhibition Profile
The inhibitory activity of EGFR-IN-101 against various EGFR isoforms is presented in the table

below, with IC₅₀ values indicating the concentration of the inhibitor required to reduce the

enzyme's activity by 50%.

Target IC₅₀ (nM)

EGFR (wild-type) 21[3]

EGFR L858R 63[3]

EGFR L861Q 4[3]

EGFR L858R/T790M/C797S 33.26[4]

Ba/F3-EGFR L858R/T790M/C797S 106.4[4]

erbB4/Her4 7640[3]
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Selectivity
EGFR-IN-101 exhibits strong selectivity for EGFR over a panel of other kinases, with IC₅₀

values greater than 10 µM for 55 other recombinant kinases, indicating a favorable selectivity

profile.[2] This high selectivity is crucial for minimizing off-target effects and associated

toxicities in a therapeutic setting.

Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
EGFR activation by its ligands, such as Epidermal Growth Factor (EGF), triggers a cascade of

intracellular signaling events that regulate cell proliferation, survival, and differentiation.[5][6][7]

Key downstream pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-

AKT-mTOR pathway.[8][9] Inhibition of EGFR by compounds like EGFR-IN-101 blocks these

downstream signals, leading to the suppression of tumor growth.
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EGFR Signaling Pathway and Inhibition by EGFR-IN-101
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Preclinical Experimental Workflow for EGFR Inhibitor
Evaluation
The discovery and preclinical development of a targeted inhibitor like EGFR-IN-101 typically

follows a structured workflow. This process begins with the identification of lead compounds

and progresses through a series of in vitro and in vivo evaluations to assess potency,

selectivity, and preliminary safety.
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Experimental Protocols
Plausible Synthetic Route for EGFR-IN-101
While a specific, detailed synthesis protocol for EGFR-IN-101 is not publicly available, a

plausible synthetic route can be proposed based on the general synthesis of 2,4-

dianilinopyrimidine and N-phenylcyclopropanecarboxamide derivatives. The synthesis would

likely involve a multi-step process.

Step 1: Synthesis of the 2,4-dianilinopyrimidine core. This would likely involve a nucleophilic

aromatic substitution reaction. 4,6-dichloropyrimidine could be reacted sequentially with 3-

aminophenylcyclopropanecarboxamide and 3-(trifluoromethyl)aniline. The order of these

additions would be crucial to control regioselectivity.

Step 2: Synthesis of N-(3-aminophenyl)cyclopropanecarboxamide. This intermediate can be

prepared by the acylation of 1,3-diaminobenzene with cyclopropanecarbonyl chloride.

A generalized reaction scheme is presented below. This is a proposed route and would require

optimization of reaction conditions, solvents, and catalysts.

4,6-Dichloropyrimidine 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

+ R2
(Nucleophilic Substitution)

3-(Trifluoromethyl)aniline

N-(3-aminophenyl)cyclopropanecarboxamide

EGFR-IN-101

+ R3
(Buchwald-Hartwig or

Nucleophilic Substitution)

Click to download full resolution via product page

Plausible Synthetic Route for EGFR-IN-101

EGFR Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and is

suitable for determining the IC₅₀ values of inhibitors against EGFR.
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Materials:

EGFR kinase (wild-type or mutant)

Poly (Glu, Tyr) substrate

ATP

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ADP-Glo™ Reagent

Kinase Detection Reagent

EGFR-IN-101 (or other test compounds) dissolved in DMSO

384-well white plates

Luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of EGFR-IN-101 in DMSO. A typical starting

concentration might be 10 mM, with subsequent 3-fold or 10-fold dilutions.

Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control

wells).

Enzyme Addition: Add 2 µL of the EGFR enzyme solution (concentration to be optimized

based on enzyme activity) to each well.

Substrate/ATP Mix: Prepare a mix of the Poly (Glu, Tyr) substrate and ATP in the kinase

reaction buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final ATP

concentration should be at or near the Kₘ for ATP for the specific EGFR variant.

Incubation: Incubate the plate at room temperature for 60 minutes.[6]
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Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[6]

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent

converts the ADP generated by the kinase reaction into ATP. Incubate at room temperature

for 30 minutes.[6]

Luminescence Measurement: Measure the luminescence of each well using a plate-reading

luminometer. The light output is proportional to the amount of ADP produced and thus to the

kinase activity.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration

and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay Protocol)
This protocol describes a common method for assessing the effect of an inhibitor on the

proliferation of cancer cell lines.

Materials:

Cancer cell line (e.g., A549 for wild-type EGFR, NCI-H1975 for L858R/T790M mutant EGFR)

Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

EGFR-IN-101 (or other test compounds) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

96-well clear flat-bottom plates

Microplate reader

Procedure:
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for

cell attachment.

Compound Treatment: Prepare serial dilutions of EGFR-IN-101 in culture medium. Remove

the old medium from the wells and add 100 µL of the medium containing the different

concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4

hours at 37°C.[7] During this time, viable cells will convert the yellow MTT into purple

formazan crystals.

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan

crystals.[7] Mix gently by pipetting up and down.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each treatment group compared

to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor

concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration

for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.

Conclusion
EGFR-IN-101 is a potent and selective inhibitor of EGFR, with notable activity against clinically

significant resistance mutations. This technical guide provides a foundational resource for

researchers and drug development professionals interested in the further investigation and

potential clinical application of this compound. The provided chemical, biological, and

methodological information is intended to support and accelerate research in the field of

targeted cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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